molecular formula C13H17ClN2O4 B1644228 (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate CAS No. 1177297-90-3

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

Cat. No.: B1644228
CAS No.: 1177297-90-3
M. Wt: 300.74 g/mol
InChI Key: XHJGICPYPGQWKC-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate: is a chemical compound with the molecular formula C13H17ClN2O4. It is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine, followed by reductive amination to form the intermediate (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine. This intermediate is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

  • (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine hydrochloride
  • (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine sulfate
  • (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine nitrate

Uniqueness:

Properties

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.C2H2O4/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGICPYPGQWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 2
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 3
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 4
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 5
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 6
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

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